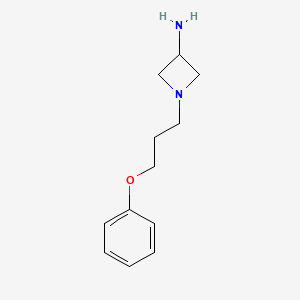
1-(3-Phenoxypropyl)azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenoxypropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that azetidine derivatives, including 1-(3-Phenoxypropyl)azetidin-3-amine, exhibit promising anticancer properties. For instance, compounds with azetidine structures have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7. The structure-activity relationship (SAR) studies have shown that modifications to the azetidine framework can enhance anticancer efficacy, with some derivatives displaying IC50 values in the low micromolar range against these cancer cells .
PDE10A Inhibitors
Another significant application of azetidine derivatives is in the development of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is implicated in various neurological disorders, and azetidine-based compounds have been shown to improve water solubility and bioavailability compared to traditional scaffolds. For example, replacing phenyl groups with azetidine rings has led to compounds with enhanced pharmacokinetic properties, making them suitable candidates for further development in treating conditions like schizophrenia .
Synthesis Methodologies
Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies. One notable approach involves a straightforward synthesis of azetidine derivatives using commercially available starting materials. This method has demonstrated high yields and purity levels, making it an attractive option for researchers aiming to produce this compound for further study .
Single-Step Synthesis
Recent advancements have introduced single-step synthetic routes that streamline the production of azetidine derivatives. These methods utilize readily available reagents and have been optimized to enhance yield and reduce reaction time, thereby facilitating the rapid generation of compound libraries for biological evaluation .
Biological Evaluations
In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary data suggest that compounds within this class can significantly suppress tumor growth in xenograft models, indicating their potential as effective anticancer agents. Further investigations are needed to elucidate their mechanisms of action and optimize their pharmacological profiles .
Potential for Treating Metabolic Disorders
Additionally, azetidine derivatives have been explored as β3 adrenergic receptor agonists, which are beneficial in treating metabolic disorders such as obesity and type II diabetes. The selectivity of these compounds for β3 receptors over β1 and β2 receptors may lead to fewer side effects commonly associated with other adrenergic agents .
Summary Table of Applications
特性
CAS番号 |
1343245-88-4 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
1-(3-phenoxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C12H18N2O/c13-11-9-14(10-11)7-4-8-15-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10,13H2 |
InChIキー |
YTCOSMQDFOWPBU-UHFFFAOYSA-N |
SMILES |
C1C(CN1CCCOC2=CC=CC=C2)N |
正規SMILES |
C1C(CN1CCCOC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















